molecular formula C9H8N2O2 B1606962 1-Methyl-3-nitro-1H-indole CAS No. 36728-89-9

1-Methyl-3-nitro-1H-indole

Cat. No.: B1606962
CAS No.: 36728-89-9
M. Wt: 176.17 g/mol
InChI Key: SDNGVFXIFVLBAJ-UHFFFAOYSA-N
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Description

1-Methyl-3-nitro-1H-indole is a derivative of indole, a significant heterocyclic compound found in many natural products and pharmaceuticals. Indoles are known for their wide range of biological activities and are used in the synthesis of various drugs and natural products. The compound this compound is characterized by a methyl group at the first position and a nitro group at the third position of the indole ring, making it a valuable intermediate in organic synthesis .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Methyl-3-nitro-1H-indole can be synthesized through several methods. One common approach involves the nitration of 1-methylindole using nitric acid in the presence of sulfuric acid. The reaction typically proceeds under controlled temperature conditions to ensure the selective nitration at the third position of the indole ring .

Industrial Production Methods: Industrial production of this compound often involves large-scale nitration processes. These processes are optimized for high yield and purity, using advanced techniques such as continuous flow reactors and automated control systems to maintain precise reaction conditions .

Chemical Reactions Analysis

Types of Reactions: 1-Methyl-3-nitro-1H-indole undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Scientific Research Applications

1-Methyl-3-nitro-1H-indole has several applications in scientific research, particularly in chemistry and biology:

Organic Synthesis

This compound serves as an intermediate in the synthesis of more complex indole derivatives. Its unique structure allows for various chemical transformations, including:

  • Reduction Reactions: The nitro group can be reduced to an amino group.
  • Electrophilic Substitution Reactions: The compound can participate in substitution reactions where the nitro group may be replaced by other functional groups.

The compound exhibits a range of biological activities that make it a subject of interest in medicinal chemistry:

  • Antiviral Activity: Research indicates that it can inhibit HIV-1 integrase, an essential enzyme for viral replication, by interacting with metal ions in the enzyme's active site .
  • Anticancer Properties: Studies have shown significant anti-proliferative effects against various cancer cell lines, including colorectal (HT-29), liver (HepG2), and lung (A549) cancer cells. One derivative demonstrated an IC50 value of 0.02 µM against HT-29 cells .

Table: Biological Activities of this compound

Activity TypeDescription
AntiviralInhibits HIV-1 integrase; potential use in antiviral drug development.
AnticancerSignificant anti-proliferative effects on HT-29, HepG2, and A549 cells.
AntimicrobialExhibits antimicrobial properties against various pathogens.
Anti-inflammatoryInfluences inflammatory pathways, potentially reducing inflammation.

Case Study 1: Antiviral Activity

A study focused on synthesizing derivatives of this compound revealed their effectiveness as HIV integrase inhibitors. Molecular docking studies indicated strong binding interactions with the enzyme's active site, suggesting their potential as therapeutic agents against HIV .

Case Study 2: Anticancer Effects

In another study evaluating anti-proliferative activity against cancer cell lines, this compound significantly inhibited cell growth in HT-29 and HepG2 cells. The mechanism involved apoptosis induction and cell cycle arrest .

Industrial Applications

In addition to its role in research, this compound is utilized in various industrial applications:

  • Dyes and Pigments Production: The compound is used as a precursor for synthesizing dyes and pigments.
  • Pharmaceutical Development: Ongoing research aims to explore its potential as a precursor for new pharmaceutical compounds.

Comparison with Similar Compounds

Uniqueness: 1-Methyl-3-nitro-1H-indole is unique due to the specific positioning of the methyl and nitro groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various applications in research and industry .

Biological Activity

1-Methyl-3-nitro-1H-indole is a compound that has garnered attention due to its diverse biological activities. This article explores its biological effects, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

This compound features a methyl group and a nitro group attached to the indole structure. Its molecular formula is C9H8N2O2C_9H_8N_2O_2, with a molecular weight of 176.17 g/mol. The nitro group at the 3-position of the indole ring is significant for its biological activity.

Target Interactions

Indole derivatives, including this compound, are known to interact with various biological targets, influencing numerous biochemical pathways. These compounds can bind with high affinity to receptors involved in critical cellular processes, leading to various pharmacological effects such as:

  • Antiviral Activity : The compound has shown potential as an inhibitor of HIV-1 integrase, an essential enzyme for viral replication. Studies indicate that it interacts effectively with metal ions in the enzyme's active site, enhancing its inhibitory effects.
  • Anticancer Properties : Research has demonstrated that derivatives of this compound exhibit significant anti-proliferative activity against various cancer cell lines, including colorectal (HT-29), liver (HepG2), and lung (A549) cancer cells. For instance, one derivative showed an IC50 value of 0.02 µM against HT-29 cells .

Biological Activities

The compound exhibits a broad spectrum of biological activities:

Activity TypeDescription
Antiviral Inhibits HIV-1 integrase, potentially useful in antiviral drug development.
Anticancer Demonstrates anti-proliferative effects on various cancer cell lines.
Antimicrobial Exhibits antimicrobial properties against several pathogens.
Anti-inflammatory Influences inflammatory pathways, potentially reducing inflammation.

Case Study 1: Antiviral Activity

A study focused on the synthesis of this compound derivatives revealed their effectiveness as HIV integrase inhibitors. Molecular docking studies indicated strong binding interactions with the enzyme's active site, suggesting their potential as therapeutic agents against HIV.

Case Study 2: Anticancer Effects

In another study evaluating the anti-proliferative activity of indole derivatives, this compound was found to significantly inhibit cell growth in HT-29 and HepG2 cells, with IC50 values indicating potent activity. The mechanism involved apoptosis induction and cell cycle arrest .

Properties

IUPAC Name

1-methyl-3-nitroindole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O2/c1-10-6-9(11(12)13)7-4-2-3-5-8(7)10/h2-6H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDNGVFXIFVLBAJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C2=CC=CC=C21)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60344932
Record name 1-Methyl-3-nitro-1H-indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60344932
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

36728-89-9
Record name 1-Methyl-3-nitro-1H-indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60344932
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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